
Methyl 4-phenylbutanoate
Overview
Description
Methyl 4-phenylbutanoate (CAS: 2046-17-5) is a fatty acid methyl ester with the molecular formula C₁₁H₁₄O₂ and a molecular weight of 178.23 g/mol . Its structure consists of a phenyl group attached to the fourth carbon of a butanoate chain esterified with a methyl group. This compound is classified under the FEMA 2739 designation as a flavoring agent, widely used in food and fragrance industries due to its pleasant, fruity odor .
Preparation Methods
Preparation Routes and Methods
Direct Esterification of 4-Phenylbutanoic Acid
The most straightforward method involves the esterification of 4-phenylbutanoic acid with methanol under acidic conditions. This classical Fischer esterification is catalyzed by strong acids such as sulfuric acid or hydrochloric acid, often under reflux conditions.
- 4-Phenylbutanoic acid is mixed with excess methanol.
- Acid catalyst is added.
- The mixture is heated under reflux to drive the esterification.
- Water formed is removed to shift equilibrium toward ester formation.
- The product is purified by extraction and distillation.
This method is widely used due to its simplicity and availability of starting materials.
Synthesis via Grignard Reaction and Subsequent Esterification
A more complex but industrially relevant method involves the preparation of 4-phenylbutanoic acid derivatives via Grignard chemistry, followed by esterification to yield methyl 4-phenylbutanoate.
Detailed procedure (based on CN101265188A patent for related compounds):
Step 1: Preparation of Grignard Reagent
Beta-bromophenylethane (2-bromo-1-phenylethane) reacts with magnesium metal in anhydrous methyl tert-butyl ether (MTBE) solvent, sometimes mixed with a thinner, under nitrogen atmosphere to form the Grignard reagent (phenylethylmagnesium bromide).
- Reaction conditions: 30–60 °C, 1–12 hours
- Solvent ratio (thinner to MTBE): 0 to 0.25:1
- Molar ratio (MTBE to beta-bromophenylethane): 1 to 5:1
Step 2: Addition Reaction
The Grignard reagent is reacted with diethyl oxalate (oxalic acid diethyl ester) at low temperatures (-30 to 50 °C) for 1–15 hours to form an intermediate keto-ester compound.
Step 3: Hydrolysis and Esterification
The intermediate is hydrolyzed under acidic conditions (hydrochloric acid, mercaptan, or acetic acid) at 0–20 °C for 0.1–1 hour, followed by neutralization, washing, and drying to yield 2-oxo-4-phenylbutyrate, which can be further converted to this compound by esterification.
- Short synthesis cycle
- High yield (>80%)
- Low production cost
- Strict anhydrous and anaerobic conditions are required.
- The Grignard reaction is sensitive to moisture and oxygen.
- The intermediate product is insoluble in MTBE, which helps avoid side reactions.
Oxidation of 4-Phenyl-1-butanol Followed by Esterification
Another approach involves oxidation of 4-phenyl-1-butanol to 4-phenylbutanoic acid, followed by methylation.
Procedure (based on US20170342018A1 patent):
- 4-Phenyl-1-butanol is oxidized using sodium chlorite in the presence of a nitroxyl radical catalyst (e.g., TEMPO) and bleach under buffered aqueous conditions at 10–40 °C.
- The reaction mixture is acidified at low temperature (0–10 °C) to precipitate 4-phenylbutanoic acid.
- The acid is isolated by filtration and drying.
- Subsequent esterification with methanol under acidic conditions yields this compound.
Step | Conditions |
---|---|
Oxidation | 10–40 °C, buffered aqueous medium |
Acidification | 0–10 °C, pH adjusted to 3 |
Esterification | Acid catalysis, reflux with methanol |
Comparative Data Table of Preparation Methods
Preparation Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
---|---|---|---|---|---|
Direct Esterification | 4-Phenylbutanoic acid | Methanol, acid catalyst, reflux | 70–85 | Simple, straightforward | Requires pure acid, equilibrium limited |
Grignard Reaction + Esterification | Beta-bromophenylethane, Mg | MTBE solvent, diethyl oxalate, acid hydrolysis | >80 | High yield, short cycle | Requires anhydrous, inert atmosphere |
Oxidation of 4-phenyl-1-butanol | 4-Phenyl-1-butanol | NaClO2, TEMPO, bleach, acidification, esterification | 75–85 | Mild conditions, selective oxidation | Multi-step, requires careful pH control |
Research Findings and Notes
- The Grignard-based method is industrially favored for its efficiency and cost-effectiveness despite the need for strict reaction conditions.
- The oxidation method using sodium chlorite and TEMPO is environmentally friendlier and avoids organometallic reagents but involves more steps.
- Direct esterification is the most classical and accessible method but may suffer from equilibrium limitations and requires removal of water to drive the reaction.
- Solvent choice and reaction temperature critically influence yield and purity, especially in Grignard reactions.
- Acid hydrolysis conditions (temperature and acid type) significantly affect the final product yield and purity.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-phenylbutyric acid.
Reduction: It can be reduced to form 4-phenylbutanol.
Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.
Major Products Formed:
Oxidation: 4-phenylbutyric acid.
Reduction: 4-phenylbutanol.
Substitution: Various substituted phenylbutyrates depending on the nucleophile used.
Scientific Research Applications
Industrial Applications
- Surfactant and Emulsifier :
- Material Processing Agent :
Food Industry Applications
- Flavoring Agent :
- Nutritional Role :
Pharmaceutical Applications
-
Neuroprotective Effects :
- Research indicates that derivatives of phenylbutyrate, including this compound, exhibit neuroprotective properties. Studies show that administration can ameliorate cognitive deficits in models of neurodegenerative diseases such as Alzheimer's disease by modulating histone acetylation and enhancing synaptic plasticity markers .
- Treatment of Neurodegenerative Disorders :
Case Study 1: Neuroprotection in Alzheimer’s Disease
A study demonstrated that administration of phenylbutyrate reversed spatial learning deficits in mouse models of Alzheimer's disease. The treatment led to decreased levels of phosphorylated tau protein, suggesting potential therapeutic effects against cognitive decline associated with neurodegeneration .
Case Study 2: Protection Against MPTP Toxicity
In another study involving mouse models, phenylbutyrate treatment resulted in significant protection against neurotoxic effects induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). The compound was shown to increase the expression of neuroprotective proteins and improve neuronal survival under oxidative stress conditions .
Data Tables
Application Area | Specific Use | Mechanism/Effect |
---|---|---|
Industrial | Surfactant/Emulsifier | Enhances stability of emulsions |
Food Industry | Flavoring Agent | Improves sensory attributes of food |
Pharmaceutical | Cognitive enhancement | Modulates histone acetylation |
Neuroprotection | Parkinson's disease treatment | Reduces oxidative stress and protein aggregation |
Mechanism of Action
The mechanism by which methyl 4-phenylbutyrate exerts its effects involves its interaction with various molecular targets and pathways. For instance, in the context of neuroprotection, it has been shown to modulate signaling pathways related to oxidative stress and inflammation. It can also act as a chemical chaperone, reducing endoplasmic reticulum stress and promoting cell survival .
Comparison with Similar Compounds
Key Properties:
- Physical State : Clear to pale-yellow liquid
- Density : 1.016 g/cm³
- Boiling Point : 258.9°C at 760 mmHg
- Refractive Index : 1.499
- Solubility : Moderate in organic solvents, low in water .
The compound is synthesized via direct esterification of γ-phenylbutyric acid with methanol under acidic conditions . Its structural simplicity and aromaticity contribute to its stability and suitability for industrial applications.
Comparison with Structural Analogs
Ethyl 4-Phenylbutanoate (CAS: 10031-93-3)
- Molecular Formula : C₁₂H₁₆O₂
- Molecular Weight : 192.25 g/mol
- Ethyl derivatives generally exhibit slightly higher boiling points due to increased molecular weight (e.g., ethyl esters typically boil 20–30°C higher than methyl esters). Applications: Similar use in flavoring, but odor profiles may differ due to ester chain length .
Property | Methyl 4-Phenylbutanoate | Ethyl 4-Phenylbutanoate |
---|---|---|
Molecular Weight (g/mol) | 178.23 | 192.25 |
Boiling Point (°C) | 258.9 | ~280 (estimated) |
Solubility in Water | Low | Very Low |
Flavor Profile | Fruity, mild | Fruity, richer |
Halogenated Derivatives
Examples include Methyl 4-(4-chlorophenyl)butanoate and Methyl 4-(4-bromophenyl)butanoate ():
- Structural Modifications : Halogen atoms (Cl, Br) on the phenyl ring enhance molecular weight and polarizability.
- Safety : Halogenated compounds may pose higher toxicity risks, requiring rigorous handling .
Derivative | Molecular Weight (g/mol) | Boiling Point (°C) | Key Application |
---|---|---|---|
Methyl 4-(4-chlorophenyl)butanoate | ~212.6 | ~300 (estimated) | Pharmaceutical intermediates |
Methyl 4-(4-bromophenyl)butanoate | ~257.1 | ~310 (estimated) | Research chemicals |
Amino-Substituted Analogs
Methyl 4-amino-4-phenylbutanoate hydrochloride (CAS: 56523-55-8):
- Modification: Introduction of an amino group at the fourth carbon.
- Impact: Enhanced polarity and water solubility due to the amino group and hydrochloride salt formation. Pharmacological Relevance: Serves as an intermediate in synthesizing statins and other bioactive molecules .
Functional Group Analysis
Ester Group Variations
- Methyl vs. Ethyl Esters :
- Branched vs.
Phenyl Ring Substitutions
- Electron-Donating Groups (OCH₃): Enhance ring reactivity; derivatives like Methyl 4-(4-methoxyphenyl)butanoate may show distinct spectroscopic properties (e.g., NMR shifts) .
Biological Activity
Methyl 4-phenylbutanoate (M4PB) is an organic compound classified as a fatty acid methyl ester. It has garnered attention in various fields, including biochemistry and pharmacology, due to its potential biological activities. This article provides a comprehensive overview of the biological activity of M4PB, detailing its mechanisms, effects on health, and relevant research findings.
This compound has the following characteristics:
- IUPAC Name : this compound
- Molecular Formula : CHO
- Molecular Weight : 192.26 g/mol
- LogP : 2.89 (indicating moderate lipophilicity) .
The biological activity of M4PB is primarily attributed to its interactions with various molecular targets in the body. As an ester, it can undergo hydrolysis to release phenylbutyric acid and methanol, which may participate in several biochemical pathways. The phenyl group in its structure allows it to interact with aromatic receptors, potentially influencing neurotransmitter systems and metabolic pathways .
Neuroprotective Effects
Research indicates that M4PB exhibits neuroprotective properties, particularly in models of neurodegenerative diseases. For instance, studies have shown that phenylbutyrate (the active form of M4PB) can increase the levels of DJ-1 protein in the brain, which is crucial for protecting neurons against oxidative stress and neurotoxicity associated with conditions like Parkinson's disease .
A specific study demonstrated that administration of phenylbutyrate led to a significant reduction in α-synuclein aggregation and improved cognitive functions in transgenic mouse models . This suggests that M4PB may have therapeutic potential in managing neurodegenerative disorders.
Cholesterol Regulation
M4PB has also been investigated for its role in cholesterol metabolism. It binds to epoxide hydrolase, inhibiting cholesterol synthesis and thereby reducing serum cholesterol levels. This mechanism positions M4PB as a candidate for treating conditions such as hypercholesterolemia and atherosclerosis .
Case Studies
- Neuroprotection in Animal Models :
- Cognitive Improvement :
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
Methyl 2-methyl-4-phenylbutanoate | Used as a starting material for complex organic synthesis | Hydrolysis and reduction reactions |
Phenylbutyric Acid | Neuroprotective and metabolic regulator | Inhibition of oxidative stress and protein aggregation |
Methyl 4-phenylbutyrate | Cholesterol synthesis inhibitor | Binding to epoxide hydrolase |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 4-phenylbutanoate, and what reaction conditions are optimal for high yield?
this compound is synthesized via esterification of γ-phenylbutyric acid with methanol, typically catalyzed by concentrated sulfuric acid. Optimal conditions include refluxing the reaction mixture to facilitate water removal, with a molar ratio of 1:5 (acid to alcohol) to drive the equilibrium toward ester formation. Reaction progression can be monitored using thin-layer chromatography (TLC) .
Q. How can the purity of this compound be assessed post-synthesis?
Purity evaluation involves gas chromatography (GC) or high-performance liquid chromatography (HPLC) to quantify residual reactants. Physicochemical properties such as refractive index (1.499) and boiling point (258.9°C at 760 mmHg) should align with literature values for confirmation .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
Critical properties include density (1.016 g/cm³), melting point (78°C), and vapor pressure (0.0133 mmHg at 25°C). These parameters inform solvent selection, storage conditions, and distillation protocols .
Q. How should this compound be stored to maintain stability in laboratory settings?
Store in airtight, light-resistant containers under inert gas (e.g., nitrogen) to prevent hydrolysis or oxidation. Avoid exposure to moisture, as ester groups are susceptible to hydrolytic degradation .
Advanced Research Questions
Q. What spectroscopic methods are recommended for structural elucidation of this compound, and how should data be interpreted?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are essential. In ¹H NMR, the methyl ester group appears as a singlet (~3.6 ppm), while aromatic protons from the phenyl group resonate at 7.2–7.4 ppm. MS should show a molecular ion peak at m/z 178.23 .
Q. How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?
Density functional theory (DFT) calculations model electronic properties and reaction pathways, such as nucleophilic acyl substitution. Validation via experimental kinetic studies or intermediate trapping ensures computational accuracy .
Q. What strategies resolve discrepancies in reported physicochemical properties of this compound?
Replicate measurements under standardized conditions (e.g., ASTM methods) and cross-reference multiple databases (e.g., PubChem, NIST). Calibrate instruments using certified reference materials to minimize systematic errors .
Q. How can researchers optimize the scalability of this compound synthesis for industrial-grade production?
Implement continuous-flow reactors to enhance heat and mass transfer. Use acid-resistant catalysts (e.g., Amberlyst-15) for reusable, high-yield esterification. Process analytical technology (PAT) tools like in-line IR spectroscopy enable real-time monitoring .
Q. Methodological Notes
- Data Presentation : Raw data (e.g., NMR spectra, chromatograms) should be included in appendices, while processed data (e.g., purity percentages) belong in the main text to support conclusions .
- Error Analysis : Quantify uncertainties in spectroscopic measurements (e.g., ±0.01 ppm for NMR) and report confidence intervals for replicated experiments .
Properties
IUPAC Name |
methyl 4-phenylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-13-11(12)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYZGVBKMWFWGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174421 | |
Record name | Methyl 4-phenylbutyrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90174421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Powerful, sweet, fruity, honey, floral aroma | |
Record name | Methyl 4-Phenylbutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1452/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
258.00 to 259.00 °C. @ 760.00 mm Hg | |
Record name | Methyl 4-phenylbutanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036385 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in oils; Slightly soluble in water, Soluble (in ethanol) | |
Record name | Methyl 4-Phenylbutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1452/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.996-1.002 | |
Record name | Methyl 4-Phenylbutyrate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1452/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
2046-17-5 | |
Record name | Methyl 4-phenylbutyrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2046-17-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl 4-phenylbutyrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002046175 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-phenylbutyrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133895 | |
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Record name | Methyl 4-phenylbutyrate | |
Source | EPA DSSTox | |
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Record name | Methyl 4-phenylbutyrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.426 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHYL 4-PHENYLBUTYRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YMR11U800F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Methyl 4-phenylbutanoate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036385 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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